

# investigating the mechanism of action of psoralen in PUVA therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Psoralen |           |
| Cat. No.:            | B192213  | Get Quote |

An In-depth Technical Guide to the Mechanism of Action of **Psoralen** in PUVA Therapy

Audience: Researchers, scientists, and drug development professionals.

### **Executive Summary**

**Psoralen** plus ultraviolet A (PUVA) therapy is a well-established and effective treatment for a variety of hyperproliferative and inflammatory skin disorders, including psoriasis, vitiligo, and cutaneous T-cell lymphoma.[1][2] The therapy leverages the photochemical properties of **psoralens**, a class of naturally occurring furocoumarins, which act as photosensitizers.[3][4] When activated by UVA radiation, **psoralens** mediate a cascade of molecular and cellular events, the cornerstone of which is the covalent modification of cellular DNA. This guide provides a detailed examination of the molecular mechanisms, cellular sequelae, and key experimental methodologies used to investigate the action of **psoralen** in PUVA therapy.

### The Core Mechanism: Psoralen-DNA Photobinding

The primary therapeutic action of PUVA therapy is attributed to the formation of covalent adducts between **psoralen** and DNA, which inhibits DNA synthesis and cell proliferation.[1][5] This process can be broken down into three sequential steps: intercalation, monoadduct formation, and interstrand cross-link (ICL) formation.

### Intercalation (The "Dark" Stage)



Prior to photoactivation, **psoralen** molecules, which are planar and tricyclic, reversibly insert themselves between the base pairs of the DNA double helix, a process known as intercalation. [6][7][8] This non-covalent interaction is a prerequisite for the subsequent photochemical reactions and preferentially occurs at 5'-TpA sequences.[2][9] The affinity for intercalation can be quantified by the dissociation constant (KD), with lower values indicating stronger binding.

### **Photochemical Reactions (The "Light" Stage)**

Upon exposure to UVA radiation (320-400 nm), the intercalated **psoralen** molecule absorbs photons, transitioning to an excited triplet state.[6][10] This electronically excited **psoralen** becomes highly reactive and can undergo a [2+2] photocycloaddition reaction with the 5,6-double bond of adjacent pyrimidine bases, primarily thymine.[6][11]

This photoreaction occurs in two steps:

- Monoadduct Formation: The absorption of a single photon can lead to the formation of a covalent bond between one side of the **psoralen** molecule (either the 3,4-pyrone side or the 4',5'-furan side) and a pyrimidine base on one strand of the DNA. This results in a **psoralen** monoadduct.[7][12]
- Interstrand Cross-Link (ICL) Formation: If a furan-side monoadduct has formed and is positioned correctly, it can absorb a second photon. This allows the other reactive end of the psoralen molecule to react with a pyrimidine on the opposite DNA strand, creating a highly cytotoxic interstrand cross-link (ICL).[7][11][12] ICLs physically block the separation of the DNA strands, thereby halting DNA replication and transcription.[13][14]





Click to download full resolution via product page

### **Cellular and Molecular Consequences**

The formation of **psoralen**-DNA adducts, particularly ICLs, triggers a range of cellular responses that contribute to the therapeutic effect of PUVA.

### **Inhibition of Proliferation and Cell Cycle Arrest**

By physically obstructing the machinery of DNA replication and transcription, **psoralen**-ICLs are potent inhibitors of cell proliferation.[7][15] This antiproliferative effect is central to the







treatment of hyperproliferative disorders like psoriasis.[1] The resulting DNA damage activates cellular stress responses, leading to cell cycle arrest, which provides the cell with time to attempt DNA repair.[5][16]

### **Induction of Apoptosis**

If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.[17] This is a key mechanism for eliminating pathogenic cells, such as the hyperproliferative keratinocytes in psoriasis and malignant T-cells in cutaneous T-cell lymphoma.[3][16] The apoptotic response to PUVA-induced ICLs is often mediated by the ataxia-telangiectasia and Rad3-related (ATR) kinase signaling pathway, leading to the phosphorylation and stabilization of the p53 tumor suppressor protein.[7][14]





Click to download full resolution via product page

## **Immunomodulatory Effects**



Beyond its direct cytotoxic effects, PUVA therapy exerts significant immunomodulatory actions. [18] Treatment can induce apoptosis in infiltrating T-lymphocytes in the skin, which is crucial for treating inflammatory conditions.[5][16] Furthermore, PUVA can affect dendritic cell (DC) function; while inducing DC apoptosis, it can also skew naive T-cells toward a Th2 response, characterized by increased secretion of anti-inflammatory cytokines like IL-4 and IL-10 and decreased secretion of pro-inflammatory cytokines like IFN-y and IL-12.[19][20] This shift in cytokine profiles helps to resolve the inflammation associated with diseases like psoriasis.[21]

### **Other Molecular Targets**

While DNA is the primary target, research indicates that **psoralen**s can also photoreact with other cellular components like RNA and proteins.[5][22] Additionally, some studies suggest that PUVA can act at the cell membrane level, potentially through a specific **psoralen** receptor, leading to the phosphorylation and inhibition of the epidermal growth factor (EGF) receptor.[23] [24] This could contribute to the antiproliferative effects by disrupting normal growth factor signaling.

### **Quantitative Data**

The efficiency of PUVA therapy is dependent on several quantifiable parameters, including the binding affinity of the **psoralen** to DNA and the yield of photoadducts generated upon UVA irradiation.

Table 1: **Psoralen**-DNA Intercalation Affinity

| Psoralen Derivative          | DNA Type | Dissociation<br>Constant (KD) | Reference |
|------------------------------|----------|-------------------------------|-----------|
| 8-Methoxypsoralen<br>(8-MOP) | AT-DNA   | 1.1 x 10-3 M                  | [6]       |

| 4,5',8-trimethyl**psoralen** (TMP) | AT-DNA | ~10-4 M |[6] |

Table 2: Yield of **Psoralen**-Induced DNA Adducts in Human Cells Data for cells treated with 100 ng/mL 8-MOP and varying doses of UVA light.



| UVA Dose (J/cm2) | ICLs (lesions/103 nucleotides) | Total Monoadducts<br>(lesions/106<br>nucleotides) | Reference |
|------------------|--------------------------------|---------------------------------------------------|-----------|
| 0.5              | ~0.03 (estimated)              | 20.2                                              | [25]      |

| 10.0 | ~0.12 (estimated) | 66.6 | [25] |

Data for cells treated with amotosalen (S59) and varying doses of UVA light.

| UVA Dose (J/cm2) | ICLs (lesions/103<br>nucleotides) | Total Monoadducts<br>(lesions/106<br>nucleotides) | Reference |
|------------------|-----------------------------------|---------------------------------------------------|-----------|
| 0.5              | 3.9                               | 319                                               | [13][25]  |

| 10.0 | 12.8 | 194 |[13][25] |

## **Key Experimental Protocols**

Investigating the mechanism of **psoralen** action requires a suite of specialized experimental techniques to quantify DNA adducts and assess cellular responses.

## Protocol: Quantification of Psoralen-DNA Adducts by LC-MS/MS

This method allows for the highly sensitive and specific quantification of both ICLs and various monoadducts.[13][25]

### Methodology Outline:

- Cell Culture and Treatment: Human cells (e.g., fibroblasts) are cultured and treated with a specific concentration of **psoralen** (e.g., 8-MOP) for a set incubation period.
- UVA Irradiation: The cells are irradiated with a defined dose of UVA light (e.g., using a 365 nm lamp).

### Foundational & Exploratory





- Genomic DNA Isolation: Genomic DNA is extracted from the treated cells using a standard DNA isolation kit.
- Enzymatic Digestion: The purified DNA is digested to the nucleoside or small oligonucleotide level. A key step involves using an enzyme like nuclease P1, which can liberate the ICL as a stable tetranucleotide.[25]
- LC-MS/MS Analysis: The digested sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
  - The various adducts (ICLs and monoadducts) are separated by the liquid chromatography column.
  - The mass spectrometer identifies and quantifies each adduct based on its unique massto-charge ratio and fragmentation pattern.
- Data Analysis: The amount of each adduct is quantified by comparing its signal to that of a known internal standard and referencing a standard curve.





Click to download full resolution via product page



### **Protocol: Assessment of Apoptosis by Flow Cytometry**

Flow cytometry is a powerful technique to quantify the percentage of apoptotic cells following PUVA treatment.[16]

### Methodology Outline:

- Cell Treatment: T-lymphocytes or other target cells are treated with varying doses of PUVA.
- Cell Harvesting: After a suitable incubation period (e.g., 24-72 hours), cells are harvested.
- Staining: Cells are stained with a combination of fluorescent markers. A common
  combination is Annexin V (which binds to phosphatidylserine on the surface of early
  apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which only enters late
  apoptotic or necrotic cells with compromised membranes).
- Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer.
  - The instrument passes individual cells through a laser beam and detects the fluorescence emitted from each cell.
  - Software is used to gate the cell populations:
    - Viable cells: Annexin V negative / PI negative.
    - Early apoptotic cells: Annexin V positive / PI negative.
    - Late apoptotic/necrotic cells: Annexin V positive / PI positive.
- Data Interpretation: The percentage of cells in each quadrant is calculated to determine the level of apoptosis induced by the PUVA treatment.

### Conclusion

The mechanism of action of **psoralen** in PUVA therapy is a multi-faceted process initiated by the UVA-induced formation of covalent adducts with DNA. The resulting DNA interstrand cross-links are potent cytotoxic lesions that inhibit cell proliferation and trigger apoptosis, effectively eliminating pathogenic cells. Concurrently, PUVA exerts significant immunomodulatory effects,



shifting the cutaneous cytokine environment from a pro-inflammatory to an anti-inflammatory state. A thorough understanding of these intricate molecular and cellular pathways, supported by robust quantitative and experimental methodologies, is critical for optimizing current therapeutic strategies and developing novel photochemotherapeutic agents.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The Science and (Lost) Art of Psoralen Plus UVA Phototherapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Psoralen Wikipedia [en.wikipedia.org]
- 3. sciencedaily.com [sciencedaily.com]
- 4. PUVA therapy Wikipedia [en.wikipedia.org]
- 5. The mechanisms of action of phototherapy in the treatment of the most common dermatoses PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA [mdpi.com]
- 7. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Geometry of intercalation of psoralens in DNA approached by molecular mechanics -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dermnetnz.org [dermnetnz.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Psoralen-induced DNA interstrand cross-links block transcription and induce p53 in an ataxia-telangiectasia and rad3-related-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]



- 15. bdng.org.uk [bdng.org.uk]
- 16. PUVA treatment selectively induces a cell cycle block and subsequent apoptosis in human T-lymphocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Psoralen: a narrative review of current and future therapeutic uses PMC [pmc.ncbi.nlm.nih.gov]
- 18. Photochemotherapy (PUVA) in psoriasis and vitiligo Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 19. Impact of psoralen/UVA-treatment on survival, activation, and immunostimulatory capacity of monocyte-derived dendritic cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phototherapy in Psoriasis: A Review of Mechanisms of Action PMC [pmc.ncbi.nlm.nih.gov]
- 21. Psoriasis Wikipedia [en.wikipedia.org]
- 22. Psoralen-protein photochemistry--a forgotten field PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mechanisms of Psoralen Action in the Skin PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mechanisms of Psoralen Action in the Skin PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [investigating the mechanism of action of psoralen in PUVA therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192213#investigating-the-mechanism-of-action-of-psoralen-in-puva-therapy]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com